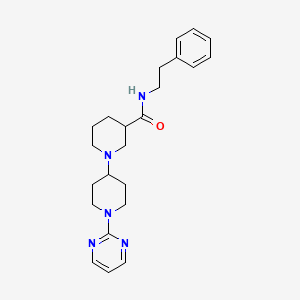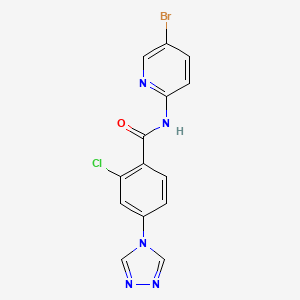![molecular formula C16H17FN2O2 B5455372 1-[2-(4-Fluorophenyl)ethyl]-3-(3-methoxyphenyl)urea](/img/structure/B5455372.png)
1-[2-(4-Fluorophenyl)ethyl]-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Fluorophenyl)ethyl]-3-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-3-(3-methoxyphenyl)urea typically involves the reaction of 4-fluorophenethylamine with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Fluorophenyl)ethyl]-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms
Applications De Recherche Scientifique
1-[2-(4-Fluorophenyl)ethyl]-3-(3-methoxyphenyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(4-Chlorophenyl)ethyl]-3-(3-methoxyphenyl)urea: Similar structure with a chlorine atom instead of fluorine.
1-[2-(4-Fluorophenyl)ethyl]-3-(3-hydroxyphenyl)urea: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
1-[2-(4-Fluorophenyl)ethyl]-3-(3-methoxyphenyl)urea is unique due to the presence of both the fluorophenyl and methoxyphenyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-21-15-4-2-3-14(11-15)19-16(20)18-10-9-12-5-7-13(17)8-6-12/h2-8,11H,9-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUFXYWPGVRBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-methylphenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5455289.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5455293.png)
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE](/img/structure/B5455294.png)
![2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5455302.png)


![3-(2-ethylhexyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5455315.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5455324.png)
![2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B5455333.png)

![3,4-Dimethyl-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B5455351.png)

![4-iodo-1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene](/img/structure/B5455377.png)
![3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5455380.png)
